molecular formula C22H22N4O2S2 B11379003 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide

Cat. No.: B11379003
M. Wt: 438.6 g/mol
InChI Key: RSVYHDBKKTWQIQ-UHFFFAOYSA-N
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Description

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfanyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring is often prepared via the reaction of an appropriate amine with a diketone or through the cyclization of amino acids.

    Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrrolidinone intermediates with a phenylsulfanyl acetamide derivative. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.

Medicine

This compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or other cofactors, while the pyrrolidinone and phenylsulfanyl groups might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dimethylphenyl)acetamide: Shares the dimethylphenyl group but lacks the thiadiazole and pyrrolidinone moieties.

    2-(Phenylsulfanyl)acetamide: Contains the phenylsulfanyl group but lacks the complex ring structures.

    1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide is unique due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and a phenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H22N4O2S2/c1-14-8-15(2)10-17(9-14)26-12-16(11-20(26)28)21-24-25-22(30-21)23-19(27)13-29-18-6-4-3-5-7-18/h3-10,16H,11-13H2,1-2H3,(H,23,25,27)

InChI Key

RSVYHDBKKTWQIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CSC4=CC=CC=C4)C

Origin of Product

United States

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